Sodium molybdate

Description

Properties

IUPAC Name |

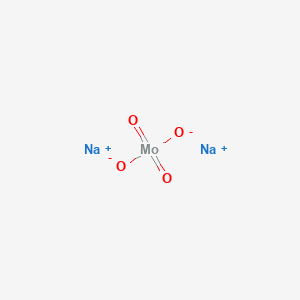

disodium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXNOYZHKPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2MoO4, MoNa2O4 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 100 °C: 84 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.78 g/cm³ | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7631-95-0, 13466-16-5 | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium molybdate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

687 °C | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

sodium molybdate as a source of molybdenum in biological systems

An In-depth Technical Guide to Sodium Molybdate as a Source of Molybdenum in Biological Systems

Authored by: Gemini, Senior Application Scientist

Molybdenum, while required in only trace amounts, is an indispensable element for nearly all forms of life, acting as the catalytic heart of a unique class of enzymes that govern critical redox reactions in the global carbon, nitrogen, and sulfur cycles.[1] In the laboratory and clinical settings, providing this essential metal in a bioavailable form is paramount. This compound (Na₂MoO₄), a stable and highly water-soluble salt, has emerged as the source of choice for a vast array of applications, from nutritional supplementation to pioneering drug development.[2][3] This guide offers a comprehensive exploration of this compound's journey in biological systems, from its initial transport across the cell membrane to its ultimate incorporation into the molybdenum cofactor. We will dissect the intricate biochemical pathways, examine the function of key human molybdoenzymes, provide detailed experimental protocols for their study, and discuss the therapeutic and research applications that make this simple inorganic salt a cornerstone of modern biological science.

Bioavailability and Cellular Assimilation of Molybdate

The biological journey of molybdenum begins with its uptake in the form of the molybdate oxyanion (MoO₄²⁻). This compound readily dissolves in aqueous environments, making the molybdate ion available for cellular transport.[4] Living organisms have evolved sophisticated, high-affinity transporter systems to acquire this essential nutrient from the environment, even at low concentrations.

Molybdate Transport Mechanisms

Cellular uptake is not a passive process; it is mediated by specific transporter proteins that ensure efficient import.

-

In Prokaryotes: Bacteria utilize high-affinity ATP-binding cassette (ABC) transporters, most notably the ModABC system.[5][6] This complex consists of a periplasmic molybdate-binding protein (ModA), a transmembrane channel (ModB), and a cytoplasmic ATPase (ModC) that powers the import process.[6] The affinity of bacterial ModA for molybdate is exceptionally high, with dissociation constants (K_D) in the nanomolar range, allowing bacteria to effectively scavenge molybdenum.[6]

-

In Eukaryotes: Higher organisms, including plants and animals, possess their own families of molybdate transporters (MOT).[7][8] For instance, studies in Arabidopsis thaliana have identified MOT family members responsible for uptake from the soil and distribution throughout the plant.[7][8] While the homologous systems in humans are less characterized, evidence points to the existence of specific transporters that are sensitive to inhibitors like oxalate.[9]

The Heart of the Matter: Molybdenum Cofactor (Moco) Biosynthesis

Once inside the cell, free molybdate is catalytically inert. To become biologically active, it must be complexed with a unique pterin-based ligand called molybdopterin.[10] The resulting molecule, the Molybdenum Cofactor (Moco), is the essential component of all molybdoenzymes in humans.[1] The Moco biosynthesis pathway is an ancient and highly conserved multi-step process that begins with guanosine triphosphate (GTP).[10][11]

The pathway can be broadly divided into four key stages:

-

Formation of cyclic Pyranopterin Monophosphate (cPMP): The pathway initiates with the conversion of GTP to cPMP, a crucial early intermediate.[12]

-

Synthesis of Molybdopterin (MPT): cPMP is subsequently converted to molybdopterin. This step involves the insertion of a dithiolene group, which will later coordinate the molybdenum atom.[10][12]

-

Adenylation of MPT: The enzyme MPT synthase adenylates MPT to form MPT-AMP. This activation step prepares molybdopterin for metal insertion.[12]

-

Molybdenum Insertion: Finally, the molybdenum insertase enzyme catalyzes the insertion of molybdate into the dithiolene sulfurs of MPT, releasing AMP and forming the active Moco.[12][13]

Defects in the genes encoding the enzymes for this pathway lead to Molybdenum Cofactor Deficiency (MoCD), a rare and typically fatal genetic disorder characterized by a combined deficiency of all molybdoenzymes.[1][14]

The Workhorses: Key Human Molybdoenzymes

In humans, four essential enzymes rely on the molybdenum cofactor to perform their catalytic functions.[1][15] this compound serves as the ultimate precursor for the Moco in each of these critical proteins.

| Enzyme | Location | Core Function | Clinical Relevance |

| Sulfite Oxidase (SO) | Mitochondria | Catalyzes the terminal step in the metabolism of sulfur-containing amino acids (cysteine, methionine) by converting toxic sulfite (SO₃²⁻) to non-toxic sulfate (SO₄²⁻).[1][16] | Deficiency leads to severe neurological damage, seizures, and early death due to sulfite accumulation.[1] |

| Xanthine Oxidase (XO) | Cytosol | A key enzyme in purine degradation, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid.[15][17] | Overactivity can lead to hyperuricemia and gout.[15] Allopurinol, a gout medication, is a well-known inhibitor of XO. |

| Aldehyde Oxidase (AO) | Cytosol | Plays a significant role in the metabolism of a wide range of aldehydes and N-heterocyclic compounds. It is crucial for detoxifying xenobiotics and metabolizing various drugs.[17][18] | Its activity influences the efficacy and clearance of numerous pharmaceuticals.[18] |

| mARC | Outer Mitochondrial Membrane | The function of the mitochondrial Amidoxime Reducing Component is still being fully elucidated, but it is known to reduce N-hydroxylated compounds and is involved in the metabolism of certain prodrugs.[1][15] | Contributes to drug metabolism and detoxification pathways.[1] |

Applications in Research, Drug Development, and Therapeutics

The reliable bioavailability of this compound makes it an invaluable tool for researchers and clinicians.

Nutritional and Therapeutic Supplementation

This compound is the preferred form of molybdenum for nutritional supplements and for inclusion in total parenteral nutrition (TPN) solutions.[2][19] It is used to prevent and treat molybdenum deficiency, a rare condition that can occur due to long-term TPN without molybdenum supplementation or in individuals with the genetic disorder MoCD.[18][19]

A Tool for Studying Molybdoenzyme Function

In the research setting, this compound is used to culture cells and organisms under molybdenum-replete conditions. It allows for the study of molybdoenzyme expression, regulation, and activity. For example, supplementing cell culture media with this compound can modulate the expression of Moco synthesis genes.[20][21]

Emerging Roles in Drug Development

Recent research has uncovered novel therapeutic potential for this compound beyond simple nutritional supplementation.

-

Oncology: Studies have shown that this compound can induce both ferroptosis (an iron-dependent form of cell death) and apoptosis in ovarian cancer cells, suggesting its potential as a therapeutic agent.[22] It appears to achieve this by increasing the labile iron pool and depleting glutathione within the cancer cells.[22]

-

Pharmaceutical Synthesis: As a versatile chemical, this compound also serves as a catalyst or precursor in the synthesis of various pharmaceutical agents and specialty chemicals.[23]

Experimental Protocol: Assay of Sulfite Oxidase Activity in Liver Homogenate

This protocol provides a method to determine the activity of sulfite oxidase, a key molybdoenzyme, in a biological sample. The assay is based on the sulfite-dependent reduction of cytochrome c, which can be monitored spectrophotometrically.

Principle: Sulfite oxidase transfers electrons from sulfite to cytochrome c. The reduction of oxidized cytochrome c (Fe³⁺, ferricytochrome c) to its reduced form (Fe²⁺, ferrocytochrome c) results in an increase in absorbance at 550 nm. The rate of this increase is proportional to the enzyme's activity.

Materials and Reagents:

-

This compound (for potential in-vitro reconstitution studies)

-

Potassium Phosphate Buffer (0.1 M, pH 7.0)

-

EDTA (0.1 M solution)

-

Cytochrome c from equine heart (1 mM solution in buffer)

-

Sodium Sulfite (0.1 M solution, prepare fresh immediately before use )

-

Liver tissue sample

-

Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Spectrophotometer capable of reading at 550 nm

-

Centrifuge

Procedure:

-

Preparation of Liver Homogenate:

-

Excise liver tissue and place it in ice-cold homogenization buffer.

-

Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant. For mitochondrial fractions, a further differential centrifugation step would be required. For this protocol, the supernatant can be used directly.

-

Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Reaction:

-

Set up a 1 mL cuvette reaction in the spectrophotometer, thermostatted at 25°C.

-

To the cuvette, add the following in order:

-

850 µL of 0.1 M Potassium Phosphate Buffer (pH 7.0)

-

10 µL of 0.1 M EDTA

-

50 µL of 1 mM Cytochrome c

-

10-50 µL of liver homogenate (adjust volume to yield a linear reaction rate; e.g., 50-100 µg of total protein)

-

-

Mix by inversion and incubate for 2 minutes to allow the temperature to equilibrate.

-

Monitor the absorbance at 550 nm to establish a baseline rate (background reduction of cytochrome c in the absence of sulfite).

-

Initiate the reaction by adding 50 µL of freshly prepared 0.1 M Sodium Sulfite.

-

Immediately mix by inversion and begin recording the change in absorbance at 550 nm over 3-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₅₅₀/min) from the linear portion of the curve.

-

Subtract the background rate (measured before adding sulfite) from the sulfite-dependent rate.

-

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹.

-

Express the specific activity as nmol of cytochrome c reduced/min/mg of protein.

-

Self-Validating Controls:

-

No Substrate Control: Run a parallel reaction without adding sodium sulfite to quantify any non-specific reduction of cytochrome c.

-

No Enzyme Control: Run a reaction with all components except the liver homogenate to ensure sulfite does not spontaneously reduce cytochrome c under these conditions.

Sources

- 1. Molybdenum | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. exercise.com [exercise.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Exposure to Molybdate Results in Metabolic Disorder: An Integrated Study of the Urine Elementome and Serum Metabolome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molybdate uptake interplay with ROS tolerance modulates bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanisms of Molybdate Distribution and Homeostasis with Special Focus on the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanisms of Molybdate Distribution and Homeostasis with Special Focus on the Model Plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Dynamics of Molybdate in Living Animal Cells by a Genetically Encoded FRET Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biosynthesis of the molybdenum cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Molybdenum Cofactor Biosynthesis Network: In vivo Protein-Protein Interactions of an Actin Associated Multi-Protein Complex [frontiersin.org]

- 14. Molybdenum Cofactor Biosynthesis – Yokoyama Lab [sites.duke.edu]

- 15. Why Molybdenum Is an Essential Nutrient [healthline.com]

- 16. metabolics.com [metabolics.com]

- 17. Molybdenum’s Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Do You Know About Molybdenum? Get to Know This Vital Mineral and its Important Role in Your Body Function and Health [rupahealth.com]

- 19. Articles [globalrx.com]

- 20. Effects of Molybdenum Supplementation in the Form of Ammonium and Sodium Salts on Trophoblast Cell Physiology and Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound inhibits the growth of ovarian cancer cells via inducing both ferroptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. noahchemicals.com [noahchemicals.com]

A Comprehensive Technical Guide to the Chemical Properties of Sodium Molybdate Dihydrate for Research Applications

Introduction

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) is a cornerstone chemical for researchers requiring a highly soluble and stable source of molybdenum. As an inorganic salt, its utility spans a vast range of scientific disciplines, from providing essential micronutrients in cell culture to acting as a potent corrosion inhibitor and a stabilizer of complex biomolecules.[1] Its significance lies not just in being a carrier for the molybdate ion (MoO₄²⁻), but in the specific chemical properties conferred by its dihydrate structure, which influence its stability, reactivity, and handling.

This guide moves beyond a simple recitation of facts. It is designed for the practicing scientist, researcher, and drug development professional. Here, we dissect the core chemical properties of this compound dihydrate, explaining the causality behind its behavior and providing field-proven protocols for its characterization and application. Our objective is to equip you with the technical understanding necessary to leverage this versatile compound with precision and confidence in your research endeavors.

Section 1: Molecular Structure and Physicochemical Identity

A precise understanding of a reagent's identity is the foundation of reproducible science. This compound dihydrate is more than just a formula; its crystalline arrangement is key to its properties.

Chemical Identity

For clarity and accurate documentation, the fundamental identifiers of this compound dihydrate are summarized below.

| Property | Value |

| Chemical Formula | Na₂MoO₄·2H₂O |

| CAS Number | 10102-40-6[1][2][3] |

| Molecular Weight | 241.95 g/mol [2] |

| Synonyms | Molybdic acid sodium salt dihydrate, Dithis compound dihydrate[2][3] |

| Appearance | White crystalline solid or powder[1][3] |

Crystalline Structure

This compound dihydrate crystallizes in the orthorhombic system with the space group Pbca.[4][5] The fundamental units of this structure are the tetrahedral molybdate anions (MoO₄²⁻), sodium cations (Na⁺), and two molecules of water of crystallization.[6] The crystal lattice is organized into alternating layers of molybdate tetrahedra and water molecules. These layers are intricately linked by the sodium cations and a network of hydrogen bonds, creating a stable, well-defined structure.[5][7] The water of crystallization is not merely superficial; it is an integral part of the crystal lattice, and its removal, as discussed in Section 2.2, fundamentally alters the material's properties.

Caption: Simplified 2D representation of Na₂MoO₄·2H₂O interactions.

Section 2: Core Chemical Properties and Reactivity

The utility of this compound dihydrate in experimental systems is dictated by its behavior in various chemical environments.

Solubility and Aqueous Behavior

A primary advantage of this compound dihydrate is its high solubility in water, which increases significantly with temperature. This property makes it an excellent choice for preparing aqueous stock solutions for cell culture or as a reagent in aqueous-phase reactions.

| Temperature | Solubility (g/L in H₂O) |

| 0 °C | 560[8] |

| 20 °C | ~654 - 840[3][9] |

| 25 °C | 760 (39.6 wt%)[10] |

| 100 °C | 840 (anhydrous) - 1150[8][11] |

Upon dissolution, the salt dissociates completely into two sodium cations (Na⁺) and one molybdate anion (MoO₄²⁻).[6] Aqueous solutions are slightly alkaline, with a 5% solution exhibiting a pH between 9.0 and 10.0, and a saturated solution having a pH of 8.8.[9][12] This inherent basicity should be considered when preparing buffered solutions, as it may influence the final pH. The compound is notably insoluble in nonpolar organic solvents like acetone.[13]

Thermal Stability and Decomposition

The thermal behavior of this compound dihydrate is defined by a distinct, single-step dehydration event. When heated to approximately 100°C, it loses its two molecules of water of crystallization to form anhydrous this compound (Na₂MoO₄).[12][13][14]

Na₂MoO₄·2H₂O(s) → Na₂MoO₄(s) + 2H₂O(g)

This transition is critical for several reasons:

-

Gravimetric Analysis: Any quantitative work that relies on the mass of the compound must account for the 14.89% mass contribution of the water molecules.

-

High-Temperature Applications: For syntheses or catalytic processes conducted above 100°C, the active species will be the anhydrous form.

-

Material Purity: The precise temperature and mass loss associated with this dehydration serve as a key quality control metric, verifiable by Thermogravimetric Analysis (TGA), as detailed in Section 4.1.

The resulting anhydrous salt is very stable, with a high melting point of 687°C.[3][12]

Reactivity Profile

This compound dihydrate is stable under standard laboratory conditions but exhibits vigorous reactivity with certain classes of chemicals.[3][13]

-

Reaction with Acids: In strongly acidic solutions, the tetrahedral molybdate ion can protonate and polymerize to form complex polyoxometalates.

-

Redox Behavior: The molybdenum in the molybdate ion is in its highest +6 oxidation state. It can be reduced by appropriate reducing agents to form lower-valent molybdenum oxides, such as MoO₂.[15]

-

Incompatibilities: Extreme caution must be exercised when working with strong oxidizing agents, interhalogens (e.g., bromine pentafluoride), and alkali metals (Na, K, Li).[3][16] Reactions with hot alkali metals are incandescent, and it will explode on contact with molten magnesium.[15][16][17]

Section 3: Applications in a Research Context

The chemical properties of this compound dihydrate directly enable its diverse roles in research.

Molybdate as a Biologically Active Ion

In biological systems, molybdenum is an essential trace element. This compound dihydrate serves as the primary water-soluble source for this micronutrient in cell culture media and enzyme studies.[18] Molybdenum is the catalytic heart of the Molybdenum Cofactor (Moco), which is required for the function of critical enzymes such as:

-

Sulfite Oxidase: Catalyzes the final step in the metabolism of sulfur-containing amino acids.

-

Xanthine Oxidase: Plays a key role in purine catabolism.

-

Aldehyde Oxidase: Involved in the metabolism of various aldehydes and nitrogenous heterocyclic compounds.

The causality is direct: providing this compound in culture media ensures the cell's machinery can synthesize Moco, thereby supporting essential metabolic pathways.

Stabilization of Biomolecules

A classic application in endocrinology and molecular biology is the use of this compound to stabilize unactivated steroid hormone receptors (e.g., glucocorticoid, estrogen, and progesterone receptors) in cell lysates.[2] While the precise mechanism is complex, it is understood that molybdate acts as a potent inhibitor of phosphatases. By preventing dephosphorylation, it locks the receptor in a high-affinity, non-transformed state, making it amenable to study. This stabilizing effect is crucial for in vitro ligand-binding assays and receptor purification protocols.

Corrosion Inhibition Studies

This compound is a highly effective and environmentally benign anodic corrosion inhibitor, often replacing toxic chromate-based inhibitors.[16][19][20] It functions by adsorbing onto the metal surface (particularly steel) and, in the presence of an oxidizer like dissolved oxygen, facilitates the formation of a stable, protective passive film of ferric molybdate.[19] This film physically isolates the metal from the corrosive environment, preventing oxidation.

Caption: Mechanism of anodic corrosion inhibition by molybdate.

Section 4: Analytical Characterization and Quality Control

To ensure experimental integrity, the identity, purity, and hydration state of this compound dihydrate must be verified. The following protocols form a self-validating system for quality control.

Protocol: Thermogravimetric Analysis (TGA) for Purity and Hydration State Assessment

Causality: TGA measures mass change as a function of temperature. For this compound dihydrate, this technique provides definitive confirmation of the presence of the two water molecules of crystallization, which are lost in a characteristic temperature range.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Place an empty TGA pan (platinum or alumina) in the instrument and tare its weight.

-

Accurately weigh 5-10 mg of the this compound dihydrate sample into the pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (~25°C) to 200°C at a controlled rate of 10°C/minute under a nitrogen atmosphere (flow rate ~20 mL/min).

-

Record the mass loss as a function of temperature.

Expected Result: A single, sharp weight loss event should occur between approximately 100°C and 150°C.[14] The total weight loss should be approximately 14.89% (the theoretical percentage of water in Na₂MoO₄·2H₂O). A significant deviation from this value suggests an incorrect hydration state or the presence of impurities.

Caption: Experimental workflow for TGA validation of this compound dihydrate.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Verification

Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. The resulting spectrum provides a molecular fingerprint, confirming the presence of the molybdate (Mo-O) and water (O-H) functional groups.

Methodology (KBr Pellet):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven.

-

Weigh approximately 1-2 mg of the this compound dihydrate sample and 100-200 mg of the dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the FTIR spectrometer's sample holder.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Expected Result: The spectrum should exhibit characteristic absorption bands:

-

~3500-3200 cm⁻¹: A broad band corresponding to the O-H stretching vibrations of the water of crystallization.

-

~1620 cm⁻¹: A sharp band from the H-O-H bending vibration of water.

-

~830-900 cm⁻¹: Strong, characteristic bands corresponding to the asymmetric Mo-O stretching vibrations within the MoO₄²⁻ tetrahedron.[21]

The presence of both the O-H and Mo-O bands confirms the identity of the compound as a hydrated molybdate salt.

Protocol: Assay of this compound Dihydrate by Redox Titration

Causality: This protocol, adapted from the American Chemical Society (ACS) reagent chemical standards, provides a highly accurate quantitative measure of purity.[22] It involves the reduction of Mo(VI) to Mo(III) using a Jones reductor (amalgamated zinc), followed by re-oxidation with a standardized potassium permanganate solution.

Methodology:

-

Prepare Jones Reductor: Pack a chromatographic column with amalgamated zinc. Wash the column with 100 mL of 1 N sulfuric acid.

-

Sample Preparation: Accurately weigh approximately 0.2 g of the this compound dihydrate sample and dissolve it in 100 mL of water.

-

Reduction: To the sample solution, add 100 mL of 1 N sulfuric acid. Pass this entire mixture through the Jones reductor column at a rate of about 30 mL/min. Collect the eluate in a receiving flask containing 25 mL of ferric ammonium sulfate solution.

-

Rinsing: Rinse the beaker with 100 mL of 1 N sulfuric acid followed by 100 mL of water, passing both rinses through the column and collecting them in the same flask.

-

Titration: Add 5 mL of phosphoric acid to the solution in the receiving flask. Titrate immediately with a standardized 0.1 N potassium permanganate (KMnO₄) volumetric solution until a faint, persistent pink endpoint is reached.

-

Blank Correction: Perform a blank titration using the same procedure without the sample and make any necessary corrections.

-

Calculation: One milliliter of 0.1 N KMnO₄ is equivalent to 0.008066 g of Na₂MoO₄·2H₂O.[22] Calculate the assay percentage based on the initial sample weight and the volume of titrant used.

Section 5: Safety and Handling

While this compound has low acute toxicity, proper laboratory practice is essential.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][23] Keep away from incompatible materials, particularly strong acids and oxidizing agents.[23]

-

Handling: Avoid generating dust.[3][23] Use in a well-ventilated area or under a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[13]

Conclusion

This compound dihydrate is a deceptively simple yet powerful research tool. Its value is unlocked through a deep appreciation of its chemical properties—from its orthorhombic crystal structure and high aqueous solubility to its characteristic thermal decomposition and specific reactivity. By understanding the causality behind its behavior and employing rigorous analytical validation, researchers can ensure the precision and reproducibility of their work. Whether stabilizing a delicate receptor complex, formulating a specialized cell culture medium, or investigating novel corrosion inhibitors, this compound dihydrate remains an indispensable compound in the modern research laboratory.

References

-

Ataman Kimya. (n.d.). This compound DIHYDRATE. Retrieved from [Link]

-

North Metal and Chemical Company. (n.d.). This compound Dihydrate Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

SJZ Chem-pharm Co., Ltd. (n.d.). This compound Dihydrate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Hoo Chemtec. (n.d.). This compound. Retrieved from [Link]

-

Nexchem Ltd. (2024). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

Chinatungsten Online. (n.d.). This compound Dihydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound dihydrate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and crystal structure determination of this compound dihydrate. Retrieved from [Link]

-

Matsumoto, K., Kobayashi, A., & Sasaki, Y. (1975). The Crystal Structure of this compound Dihydrate, Na2MoO4·2H2O. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Bisley International. (2022). How Does Molybdate Work As a Corrosion Inhibitor. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound dihydrate. Retrieved from [Link]

-

Oxford Academic. (1975). Crystal Structure of this compound Dihydrate, Na2MoO4·2H2O. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

ARC Journals. (n.d.). This compound –Zn System as Corrosion Inhibitor for AISI 410 Stainless Steel in Sea Water. Retrieved from [Link]

-

NACE International. (1993). This compound as a Corrosion Inhibitor of Mild Steel in Natural Waters Part 2. Corrosion. Retrieved from [Link]

-

Horticentre. (2021). Safety Data Sheet this compound Dihydrate. Retrieved from [Link]

-

Climax Molybdenum Company. (n.d.). SPECIFICATION SHEET this compound, DIHYDRATE TECHNICAL GRADE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound DIHYDRATE. Retrieved from [Link]

-

International Journal of Minerals, Metallurgy and Materials. (2024). Characterization of this compound: (a, b) SEM images; (c) EDS analysis. Retrieved from [Link]

-

Climax Molybdenum Company. (n.d.). PRODUCT DATA SHEET: this compound DIHYDRATE (SMC). Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Analysis of Complex this compound Na6Mo7O24·14H2O. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). This compound. Retrieved from [Link]

-

ResearchGate. (2008). Vibrational and structural properties in the dihydrate sodium tungstate and in the dihydrate this compound crystals. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Water solubility - Registration Dossier. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2021). Growth and properties characterization of this compound dihydrate single crystal for NLO device application. Retrieved from [Link]

-

ResearchGate. (2015). Studies of Structural, Spectroscopic and Electrical Properties of this compound Ceramics. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2017). This compound Dihydrate. ACS Reagent Chemicals. Retrieved from [Link]

-

ResearchGate. (2007). Phase transformations in this compound studied by differential scanning calorimetry. Retrieved from [Link]

-

Emfema.org. (n.d.). This compound dihydrate. Retrieved from [Link]

Sources

- 1. CAS 10102-40-6: this compound Dihydrate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. northmetal.net [northmetal.net]

- 4. researchgate.net [researchgate.net]

- 5. The Crystal Structure of this compound Dihydrate, Na2MoO4·2H2O | Semantic Scholar [semanticscholar.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound(VI) dihydrate, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. aaamolybdenum.com [aaamolybdenum.com]

- 11. This compound | Na2MoO4 | CID 61424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound Dihydrate - SJZ Chem-pharm Co., Ltd. [sjzchempharm.com]

- 13. This compound Dihydrate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 14. benchchem.com [benchchem.com]

- 15. This compound - Sciencemadness Wiki [sciencemadness.org]

- 16. atamankimya.com [atamankimya.com]

- 17. horticentre.co.nz [horticentre.co.nz]

- 18. 钼酸钠二水合物 - 钼酸钠二水合物 [sigmaaldrich.com]

- 19. bisleyinternational.com [bisleyinternational.com]

- 20. content.ampp.org [content.ampp.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. fishersci.com [fishersci.com]

The Lynchpin of Redox Biology: A Technical Guide to the Role of Sodium Molybdate in Molybdoenzyme Biosynthesis

This guide provides an in-depth exploration of the critical role of sodium molybdate in the biosynthesis of molybdoenzymes, a ubiquitous class of enzymes essential for core metabolic processes across all domains of life. Molybdenum, delivered in its bioavailable form as the molybdate oxyanion (MoO₄²⁻), is the catalytic heart of these enzymes. Its incorporation into a unique pterin-based scaffold, forming the molybdenum cofactor (Moco), is a sophisticated and highly conserved biochemical pathway. This document will dissect the molecular journey of molybdate from its cellular uptake to its final integration into functional holoenzymes, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of each biosynthetic step, provide field-proven experimental methodologies, and present visual workflows to illuminate this intricate process.

The Gateway: Cellular Acquisition of Molybdate

The journey of molybdenum in biology begins with its transport across the cell membrane. In its oxidized and soluble state, molybdate is the primary bioavailable form of this essential trace element.[1] The cellular uptake of molybdate is a tightly regulated process, crucial for maintaining molybdenum homeostasis.

In bacteria and archaea, a high-affinity ATP-binding cassette (ABC)-type transporter system, encoded by the modABC operon, is responsible for molybdate uptake.[2][3] This system consists of a periplasmic binding protein (ModA), a transmembrane channel (ModB), and a cytoplasmic ATPase (ModC) that energizes the transport.[2] The expression of this operon is regulated by the ModE protein, which acts as a molybdate-responsive repressor.[1][3] In the absence of a high-affinity transporter, molybdate can be non-specifically transported by other anion transporters, such as the sulfate transport system.[3]

In eukaryotes, the mechanisms of molybdate transport are less universally defined but equally critical. In the green alga Chlamydomonas reinhardtii, a high-affinity molybdate transporter, MoT1, has been identified.[4] Plants utilize specialized high-affinity molybdate transporters (MOTs) to acquire molybdate from the soil and distribute it throughout the organism.[5] In animals, molybdate is absorbed in the small intestine and transported through the bloodstream, likely bound to carrier proteins.[6]

The Core Machinery: Biosynthesis of the Molybdenum Cofactor (Moco)

Once inside the cell, molybdate embarks on a multi-step enzymatic pathway to become the molybdenum cofactor (Moco). This biosynthesis is a remarkable example of evolutionary conservation, with the fundamental steps being consistent across bacteria, plants, and humans.[7][8] The process can be broadly divided into four key stages.[1][9][10]

Step 1: Formation of Cyclic Pyranopterin Monophosphate (cPMP)

The biosynthesis of the pterin scaffold of Moco begins with guanosine triphosphate (GTP).[11][12] In a radical-mediated reaction catalyzed by the enzyme MoaA, a member of the radical S-adenosyl-L-methionine (SAM) superfamily, GTP is cyclized to form (8S)‑3',8‐cyclo‑7,8‑dihydroguanosine 5'‑triphosphate (3',8‑cH₂GTP).[10][12][13] Subsequently, the enzyme MoaC catalyzes a complex rearrangement of 3',8‑cH₂GTP to yield the first stable intermediate, cyclic pyranopterin monophosphate (cPMP), formerly known as Precursor Z.[1][12][13]

Step 2: Sulfurylation of cPMP to form Molybdopterin (MPT)

The next crucial step involves the insertion of two sulfur atoms into cPMP to form the characteristic dithiolene group of molybdopterin (MPT).[1] This reaction is catalyzed by MPT synthase, a heterotetrameric complex composed of two small (MoaD) and two large (MoaE) subunits.[1][14] The small subunit, MoaD, is thiocarboxylated at its C-terminus, carrying the sulfur required for the reaction.[1] The resulfuration of MPT synthase is an ATP-dependent process catalyzed by the enzyme MoeB.[1]

Step 3: Adenylylation of Molybdopterin

Before the insertion of molybdenum, MPT is activated through adenylation. In eukaryotes, this is carried out by the G-domain of a bifunctional enzyme (Cnx1 in plants and gephyrin in mammals).[9][14] This domain catalyzes the Mg²⁺- and ATP-dependent formation of MPT-AMP.[14][15] In bacteria, the protein MogA is homologous to the G-domain and is involved in this step.[1][14]

Step 4: Molybdenum Insertion to Form Moco

The final and defining step is the insertion of molybdate into the dithiolene group of MPT-AMP to form the active Moco.[9][14] In eukaryotes, this is catalyzed by the E-domain of the bifunctional Cnx1/gephyrin protein.[9][14] The E-domain hydrolyzes MPT-AMP in a molybdate-dependent manner, facilitating the chelation of molybdenum.[14][15] In bacteria, the protein MoeA is homologous to the E-domain and is responsible for this molybdenum insertion step.[1][16][17]

The following diagram illustrates the conserved Moco biosynthesis pathway.

Caption: The conserved four-step pathway of molybdenum cofactor (Moco) biosynthesis.

The Final Act: Moco Insertion into Apo-molybdoenzymes

Once synthesized, the labile Moco must be delivered and inserted into its cognate apo-molybdoenzymes to render them catalytically active.[18] Due to its instability, it is believed that free Moco does not exist in the cell and is likely transferred via carrier proteins or through direct protein-protein interactions within a "Moco-synthase" complex.[1][19] In some cases, specific chaperones are required for the efficient insertion of Moco into the target apoenzyme.[18][20]

In bacteria, for instance, the chaperone TorD is required for the insertion of the bis-molybdopterin guanine dinucleotide (bis-MGD) cofactor into apo-TMAO reductase (TorA).[20] In eukaryotes, the bifunctional nature of gephyrin, which is involved in both Moco biosynthesis and the clustering of inhibitory neurotransmitter receptors, suggests a tightly coupled process of cofactor synthesis and delivery.[21][22][23][24]

Experimental Methodologies for Studying Molybdoenzyme Biosynthesis

A robust understanding of the role of this compound in molybdoenzyme biosynthesis relies on a suite of specialized experimental techniques. The following protocols provide a framework for investigating key aspects of this pathway.

Quantification of Molybdenum Cofactor and its Precursors

Accurate quantification of Moco and its biosynthetic intermediates is essential for diagnosing deficiencies and for studying the kinetics of the pathway. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose.

Protocol: HPLC-based Quantification of S-Sulfocysteine

S-sulfocysteine is a stable biomarker that accumulates in the urine of patients with Moco or sulfite oxidase deficiency.[25]

Materials:

-

Urine or serum samples

-

O-phthalaldehyde (OPA) derivatization reagent

-

HPLC system with fluorescence or UV detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: Centrifuge urine or serum samples to remove precipitates.

-

Derivatization: Mix the sample with the OPA derivatization reagent to form fluorescent derivatives of primary amino acids, including S-sulfocysteine.[25]

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system.

-

Separation: Use a gradient elution with a suitable mobile phase (e.g., a mixture of methanol and a buffered aqueous solution) to separate the OPA-derivatives on the C18 column.

-

Detection and Quantification: Detect the derivatives using a fluorescence detector or a UV detector at 338 nm.[25] Quantify the S-sulfocysteine peak by comparing its area to a standard curve prepared with known concentrations of S-sulfocysteine.

In Vitro Reconstitution of Molybdoenzymes

The reconstitution of apo-molybdoenzymes with Moco is a powerful technique to study the final step of biosynthesis and to assess the activity of isolated Moco.[20][26][27][28]

Protocol: In Vitro Reconstitution of Apo-Sulfite Oxidase

This protocol describes the reconstitution of apo-sulfite oxidase, a key molybdoenzyme, using a source of Moco.[29]

Materials:

-

Purified apo-sulfite oxidase (can be expressed in a Moco-deficient E. coli strain)

-

Source of Moco (e.g., purified Moco from another molybdoenzyme or an in vitro synthesis system)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Sulfite oxidase activity assay reagents (e.g., sulfite, cytochrome c)

Procedure:

-

Preparation of Apo-enzyme: Purify the apo-sulfite oxidase from the expression host.

-

Moco Preparation: Isolate Moco from a suitable source under anaerobic conditions to prevent oxidation.

-

Reconstitution: Incubate the purified apo-sulfite oxidase with the Moco preparation in the assay buffer. The incubation time and temperature may need to be optimized.

-

Activity Assay: Measure the sulfite oxidase activity of the reconstituted enzyme. This can be done by monitoring the sulfite-dependent reduction of cytochrome c spectrophotometrically.

-

Controls: Include controls with apo-sulfite oxidase alone and Moco alone to ensure that the observed activity is due to successful reconstitution.

The following diagram outlines the workflow for the in vitro reconstitution of a molybdoenzyme.

Caption: A generalized workflow for the in vitro reconstitution of a molybdoenzyme.

Quantitative Data Summary

| Parameter | Organism/System | Value | Reference |

| Molybdate Transport (Km) | E. coli (ModABC) | ~50 nM | [3] |

| Chlamydomonas reinhardtii (MoT1) | ~6 nM | [4] | |

| Moco Binding Affinity (Kd) | Gephyrin G-domain to MPT | 100 nM | [9] |

| Cnx1 E-domain to MPT | 1 µM | [9] |

Conclusion and Future Directions

The biosynthesis of molybdoenzymes is a testament to the intricate and elegant solutions that have evolved to handle essential, yet potentially toxic, trace elements. This compound, as the bioavailable precursor, is the starting point for a highly orchestrated pathway that culminates in the formation of the catalytically indispensable molybdenum cofactor. A thorough understanding of this process, from transport to final enzyme assembly, is not only fundamental to our knowledge of cellular metabolism but also holds significant implications for human health and disease. Deficiencies in Moco biosynthesis lead to severe and often fatal genetic disorders.[25]

Future research in this field will likely focus on several key areas: the precise mechanisms of Moco channeling and insertion into apoenzymes, the identification and characterization of novel molybdoenzymes, and the development of therapeutic strategies for Moco deficiency. The experimental approaches outlined in this guide provide a solid foundation for researchers to continue unraveling the complexities of molybdenum metabolism and its profound impact on biology.

References

-

Feng, G., et al. (1998). Dual Requirement for Gephyrin in Glycine Receptor Clustering and Molybdoenzyme Activity. Science, 282(5392), 1321-1324. [Link]

-

Schwarz, G., & Mendel, R. R. (2006). Molybdenum cofactor biosynthesis and molybdenum enzymes. Annual review of plant biology, 57, 623-647. [Link]

-

Schwarz, G., et al. (2013). Biosynthesis and Insertion of the Molybdenum Cofactor. EcoSal Plus, 5(2). [Link]

-

Mendel, R. R. (2024). The Final Step in Molybdenum Cofactor Biosynthesis—A Historical View. International Journal of Molecular Sciences, 25(18), 10188. [Link]

-

Reactome. (n.d.). Molybdenum cofactor biosynthesis. Reactome Pathway Database. [Link]

-

Smolinsky, B., et al. (2008). Splice-specific functions of gephyrin in molybdenum cofactor biosynthesis. Journal of Biological Chemistry, 283(25), 17371-17379. [Link]

-

Stallmeyer, B., et al. (1999). The neurotransmitter receptor-anchoring protein gephyrin reconstitutes molybdenum cofactor biosynthesis in bacteria, plants, and mammalian cells. Proceedings of the National Academy of Sciences, 96(4), 1333-1338. [Link]

-

Nichols, J. D., & Rajagopalan, K. V. (2002). Escherichia coli MoeA and MogA. Function in metal incorporation step of molybdenum cofactor biosynthesis. Journal of Biological Chemistry, 277(28), 24995-25000. [Link]

-

Schwarz, G., & Mendel, R. R. (2006). MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES. Annual Review of Plant Biology, 57, 623-647. [Link]

-

Nichols, J. D. (2003). The roles of MoeA and MogA in the molybdenum ligation step of molybdenum cofactor biosynthesis. ProQuest Dissertations Publishing. [Link]

-

Neumann, T., et al. (2019). Reconstitution of Molybdoenzymes with Bis-Molybdopterin Guanine Dinucleotide Cofactors. CORE. [Link]

-

Feng, G., et al. (1998). Dual requirement for gephyrin in glycine receptor clustering and molybdoenzyme activity. Science, 282(5392), 1321-1324. [Link]

-

Feng, G., et al. (1998). Dual Requirement for Gephyrin in Glycine Receptor Clustering and Molybdoenzyme Activity. Feng Lab. [Link]

-

Smolinsky, B., et al. (2008). Splice-specific Functions of Gephyrin in Molybdenum Cofactor Biosynthesis*. Semantic Scholar. [Link]

-

Mendel, R. R. (2013). The Molybdenum Cofactor. Journal of Biological Chemistry, 288(19), 13165-13172. [Link]

-

Wikipedia. (n.d.). Molybdopterin. Wikipedia. [Link]

-

Kruse, T., et al. (2018). Mechanism of molybdate insertion into pterin-based molybdenum cofactors. Nature Chemical Biology, 14(11), 1047-1053. [Link]

-

Self, W. T., & Shanmugam, K. T. (2000). Molybdate transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1465(1-2), 87-94. [Link]

-

Leimkühler, S. (2015). Bacterial molybdoenzymes: old enzymes for new purposes. FEMS Microbiology Reviews, 39(6), 982-1004. [Link]

-

Gasber, A., et al. (2019). The Mechanisms of Molybdate Distribution and Homeostasis with Special Focus on the Model Plant Arabidopsis thaliana. International Journal of Molecular Sciences, 20(21), 5439. [Link]

-

Hover, B. M. (2016). Structural and Mechanistic Characterization of MoaA and MoaC in Molybdenum Cofactor Biosynthesis. DukeSpace. [Link]

-

Magalon, A., & Mendel, R. R. (2015). Biosynthesis and Insertion of the Molybdenum Cofactor. EcoSal Plus, 6(2). [Link]

-

Pienkos, P. T., et al. (1977). Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase. Journal of Bacteriology, 132(2), 676-682. [Link]

-

Pienkos, P. T., et al. (1977). Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase. Proceedings of the National Academy of Sciences, 74(12), 5470-5473. [Link]

-

Leimkühler, S., & Rajagopalan, K. V. (2012). The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria. Metals in Cells, 2, 1-22. [Link]

-

Mendel, R. R., & Schwarz, G. (2003). Molybdoenzymes and molybdenum cofactor in plants. Journal of Experimental Botany, 54(388), 1689-1698. [Link]

-

Tejada-Jiménez, M., et al. (2007). A high-affinity molybdate transporter in eukaryotes. Proceedings of the National Academy of Sciences, 104(51), 20534-20539. [Link]

-

Johnson, J. L., et al. (1977). In vitro reconstitution of demolybdosulfite oxidase by a molybdenum cofactor from rat liver and other sources. Journal of Biological Chemistry, 252(14), 4994-5003. [Link]

-

Molybdenum transport in plants and animals. (n.d.). Purdue University. [Link]

-

Leimkühler, S., & Rajagopalan, K. V. (2001). In vitro incorporation of nascent molybdenum cofactor into human sulfite oxidase. Scholars@Duke. [Link]

-

Self, W. T., & Shanmugam, K. T. (1998). Molybdate transport and regulation in bacteria. Journal of Bacteriology, 180(19), 4997-5002. [Link]

-

Krausze, J., et al. (2022). Function of Molybdenum Insertases. International Journal of Molecular Sciences, 23(17), 9637. [Link]

-

Neumann, T., & Leimkühler, S. (2008). Heavy metal ions inhibit molybdoenzyme activity by binding to the dithiolene moiety of molybdopterin in Escherichia coli. FEBS Journal, 275(23), 5969-5983. [Link]

-

Kincaid, V. A., & Hover, B. M. (2015). Mechanism of pyranopterin ring formation in molybdenum cofactor biosynthesis. Proceedings of the National Academy of Sciences, 112(20), 6335-6340. [Link]

-

Fiedler, A., et al. (2010). Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. JIMD Reports, 1, 35-41. [Link]

-

Cottee, P. A., et al. (2022). Obtaining the necessary molybdenum cofactor for sulfite oxidase activity in the nematode Caenorhabditis elegans surprisingly involves a dietary source. Journal of Biological Chemistry, 298(1), 101438. [Link]

-

Effect of Molybdenum on The Activity of Molybdoenzymes. (2021). South of Russia: ecology, development, 16(1), 84-95. [Link]

-

Hobbs, E., et al. (2022). Effects of Molybdenum Supplementation in the Form of Ammonium and Sodium Salts on Trophoblast Cell Physiology and Gene Expression In Vitro. International Journal of Molecular Sciences, 23(18), 10853. [Link]

-

Uses and Advantages of this compound. (2022). MeghaChem Industries. [Link]

-

An Introduction to the Role of Molybdenum and Tungsten in Biology. (2023). Molecules, 28(13), 5174. [Link]

Sources

- 1. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molybdate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molybdate transport and regulation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Mechanisms of Molybdate Distribution and Homeostasis with Special Focus on the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Introduction to the Role of Molybdenum and Tungsten in Biology | MDPI [mdpi.com]

- 7. The biosynthesis of the molybdenum cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Molybdenum cofactor biosynthesis [reactome.org]

- 9. mdpi.com [mdpi.com]

- 10. Molybdopterin - Wikipedia [en.wikipedia.org]

- 11. annualreviews.org [annualreviews.org]

- 12. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 13. pnas.org [pnas.org]

- 14. The Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Escherichia coli MoeA and MogA. Function in metal incorporation step of molybdenum cofactor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The roles of MoeA and MogA in the molybdenum ligation step of molybdenum cofactor biosynthesis - ProQuest [proquest.com]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Splice-specific functions of gephyrin in molybdenum cofactor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Dual requirement for gephyrin in glycine receptor clustering and molybdoenzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fenglaboratory.org [fenglaboratory.org]

- 25. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro reconstitution of demolybdosulfite oxidase by a molybdenum cofactor from rat liver and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Scholars@Duke publication: In vitro incorporation of nascent molybdenum cofactor into human sulfite oxidase. [scholars.duke.edu]

An In-Depth Technical Guide to the Interaction of Sodium Molybdate with Cellular Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium molybdate, a water-soluble salt of molybdenum, is a compound of significant interest in cellular biology and pharmacology due to its multifaceted interactions with key metabolic pathways. While traditionally known as a potent inhibitor of phosphatases, its influence extends to the core processes of cellular energy production, including glycolysis and oxidative phosphorylation. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates cellular metabolism. It delves into its direct enzymatic inhibition, its role as a structural mimic of phosphate and sulfate, and its impact on cellular bioenergetics. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and for professionals in drug development seeking to understand its cellular effects.

Introduction: The Versatile Role of this compound in Cellular Biology

This compound (Na₂MoO₄) is an inorganic compound that readily dissolves in aqueous solutions to provide the molybdate anion (MoO₄²⁻). This anion is structurally similar to phosphate (PO₄³⁻) and sulfate (SO₄²⁻), a characteristic that underpins many of its biological effects. In the realm of cellular metabolism, this compound is not merely a passive observer but an active modulator, influencing a cascade of enzymatic reactions and transport processes that are fundamental to cell survival and function.

Historically, the primary application of this compound in biochemical research has been as a broad-spectrum inhibitor of protein phosphatases.[1] This property has made it an invaluable tool for studying phosphorylation-dependent signaling pathways. However, a growing body of evidence reveals a more intricate role for molybdate in cellular bioenergetics. It has been shown to influence key enzymes in both glycolysis and the citric acid (TCA) cycle, and to impact mitochondrial respiration.[2] Furthermore, as a source of the essential trace element molybdenum, it is a precursor for the molybdenum cofactor (Moco), which is vital for the function of molybdoenzymes involved in purine metabolism and detoxification pathways.[3]

This guide will dissect the complex interplay between this compound and cellular metabolic pathways, providing a detailed examination of its mechanisms of action, experimental methodologies for its study, and a summary of its known effects on cellular bioenergetics.

Molecular Mechanisms of Action

The influence of this compound on cellular metabolism is primarily attributed to two key molecular mechanisms: competitive inhibition of phosphate- and sulfate-dependent processes and direct interaction with enzyme active or allosteric sites.

Structural Mimicry: Competitive Inhibition of Phosphate and Sulfate Transport

The tetrahedral structure and charge distribution of the molybdate anion bear a striking resemblance to those of phosphate and sulfate. This structural analogy allows molybdate to act as a competitive inhibitor for transporters and enzymes that recognize these essential anions.[4] Consequently, the cellular uptake of phosphate and sulfate can be hindered in the presence of high concentrations of molybdate, potentially impacting a wide range of metabolic processes that are dependent on these ions, including ATP synthesis and the sulfation of biomolecules.

Enzyme Inhibition: A Focus on Phosphatases

This compound is widely recognized as a potent inhibitor of a broad range of protein phosphatases, including both acid and alkaline phosphatases.[4][5] This inhibition is crucial for preserving the phosphorylation state of proteins in cell lysates during experimental procedures. The proposed mechanism involves the formation of a stable molybdate-enzyme complex at the active site, preventing the binding and dephosphorylation of the substrate. This inhibitory action is not limited to phosphatases involved in signaling; it can also affect metabolic enzymes that have phosphorylated intermediates.

Impact on Core Metabolic Pathways

This compound exerts a discernible influence on the central carbon metabolism, affecting both the glycolytic pathway and the citric acid cycle. These effects can be both direct, through enzyme inhibition, and indirect, through alterations in the cellular energy state and redox balance.

Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a critical source of ATP and metabolic intermediates. Several key enzymes in this pathway are subject to regulation by this compound.

-

Hexokinase: Studies in alloxan-induced diabetic rats have shown that administration of this compound can lead to a significant increase in the activity of hexokinase, the first enzyme in the glycolytic pathway.[2] This suggests a potential regulatory role for molybdate in glucose uptake and phosphorylation, although the direct kinetic effects on the purified enzyme require further investigation.

-

Phosphofructokinase (PFK): PFK is a key regulatory enzyme of glycolysis, and its activity is allosterically controlled by various metabolites, including ATP and citrate.[1][6] While direct studies on the allosteric regulation of PFK by this compound are limited, its structural similarity to phosphate suggests a potential for interaction at the phosphate-binding sites of the enzyme, thereby influencing its activity.

-

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): This enzyme is sensitive to oxidative stress, and given that this compound can modulate cellular redox status, its activity could be indirectly affected.

The overall impact of this compound on glycolytic flux is complex and likely context-dependent, influenced by cell type, metabolic state, and the concentration of molybdate.

The Citric Acid (TCA) Cycle and Oxidative Phosphorylation

The TCA cycle and subsequent oxidative phosphorylation are the primary sources of ATP in aerobic organisms. This compound has been shown to influence several components of these interconnected pathways.

-

Mitochondrial Dehydrogenases: In diabetic rat models, this compound administration has been observed to reverse the diabetes-induced decrease in the activities of key TCA cycle enzymes, including isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and malate dehydrogenase.[2] This suggests that molybdate may play a role in maintaining or restoring mitochondrial function under conditions of metabolic stress.

-

Mitochondrial Respiration: The effect of this compound on mitochondrial respiration is an area of active investigation. Its structural similarity to phosphate could lead to interactions with the F1Fo-ATP synthase, potentially affecting the efficiency of oxidative phosphorylation.[7] Furthermore, its influence on the redox state of the cell could indirectly impact the electron transport chain.[8] In ovarian cancer cells, this compound has been shown to induce mitochondrial damage by inhibiting aconitase activity and ATP production, leading to apoptosis.[9]

The following diagram illustrates the key points of interaction of this compound within the core metabolic pathways:

Figure 1: Potential interaction points of this compound in core metabolic pathways.

Experimental Methodologies for Studying this compound's Metabolic Effects

A comprehensive understanding of the metabolic impact of this compound requires a multi-pronged experimental approach, combining in vitro enzyme kinetics, cell-based assays, and global metabolic profiling.

In Vitro Enzyme Assays

Directly assessing the effect of this compound on the activity of purified metabolic enzymes is a fundamental step. Spectrophotometric assays are commonly employed to measure the kinetics of these enzymes.

Protocol: Citrate Synthase Activity Assay

This protocol is adapted from commercially available kits and is based on the reaction of Coenzyme A (CoA-SH) produced from the citrate synthase reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product that can be measured at 412 nm.[4][10][11]

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Acetyl Coenzyme A solution

-

DTNB solution

-

Oxaloacetate solution

-

Purified citrate synthase or mitochondrial lysate

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, and DTNB.

-

Add the enzyme source (purified citrate synthase or mitochondrial lysate) to the reaction mixture.

-

To test the effect of this compound, add different concentrations of a this compound solution to the reaction mixture and incubate for a short period.

-

Initiate the reaction by adding the oxaloacetate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) to determine the reaction rate.

-

Calculate the citrate synthase activity based on the rate of change in absorbance.

Cell Viability and Proliferation Assays

To assess the overall cellular response to this compound treatment, cell viability and proliferation assays are essential. These assays provide insights into the cytotoxic or cytostatic effects of the compound.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a cell.[13] By using stable isotope-labeled substrates, such as ¹³C-glucose, it is possible to trace the flow of carbon through various metabolic pathways and determine how these fluxes are altered by a perturbing agent like this compound.[7][14][15]

Workflow for ¹³C-Metabolic Flux Analysis with this compound Treatment:

Figure 2: General workflow for ¹³C-Metabolic Flux Analysis.

Quantitative Data Summary

The following table summarizes some of the reported quantitative effects of this compound on metabolic parameters. It is important to note that these values can vary depending on the experimental system and conditions.

| Parameter | Organism/Cell Type | Molybdate Concentration | Observed Effect | Reference |

| Hexokinase Activity | Alloxan-induced diabetic rats | Oral administration | Significant increase | [2] |

| Succinate Dehydrogenase Activity | Alloxan-induced diabetic rats | Oral administration | Significant restoration of activity | [2] |

| Malate Dehydrogenase Activity | Alloxan-induced diabetic rats | Oral administration | Significant restoration of activity | [2] |

| Cell Viability | HTR-8/SVneo trophoblast cells | 10 nM - 1 mM | No significant effect | [12][16] |

| Cell Viability | Ovarian cancer cells | Varies | Induces apoptosis and ferroptosis | [9] |

| ATP Production | Ovarian cancer cells | Varies | Inhibition | [9] |

Conclusion and Future Directions

This compound is a potent modulator of cellular metabolism with a range of effects that extend beyond its well-established role as a phosphatase inhibitor. Its ability to influence key enzymes in glycolysis and the TCA cycle, coupled with its potential to impact mitochondrial respiration, highlights its significance in the study of cellular bioenergetics. The structural mimicry of phosphate and sulfate further broadens its sphere of influence, making it a valuable tool for probing a variety of metabolic processes.

For researchers and drug development professionals, understanding the intricate metabolic interactions of this compound is crucial. Its potential therapeutic applications, particularly in metabolic disorders and cancer, warrant further investigation. Future research should focus on elucidating the precise kinetic parameters of its interactions with key metabolic enzymes in various cellular contexts. Furthermore, the application of advanced techniques such as metabolic flux analysis will be instrumental in providing a holistic view of the metabolic reprogramming induced by this compound. A deeper understanding of these fundamental processes will undoubtedly pave the way for novel therapeutic strategies and a more complete picture of cellular metabolic regulation.

References

-

S. Pari, P. Murugesan. Effect of this compound on carbohydrate metabolizing enzymes in alloxan-induced diabetic rats. Journal of Trace Elements in Medicine and Biology. 2005. [Link]

-

3H Biomedical. Citrate Synthase Assay (CS). [Link]

-

BioAssay Systems. QuantiChromTM Citrate Synthase Assay Kit (DCST-100). [Link]

-

ScienCell Research Laboratories. Citrate Synthase Assay (CS). [Link]

-

Assay Genie. Citrate Synthase Activity Colorimetric Assay Kit (#BN00585). [Link]

-

International Molybdenum Association. Enzyme inhibition by molybdate. [Link]

-

Interchim. Phosphatases Inhibitors. [Link]

-

ResearchGate. Simplified presentation of 13C-labeling patterns of metabolites from... | Download Scientific Diagram. [Link]

-

Bio Basic. Product information Phosphatase Inhibitor Cocktail. [Link]

-

MDPI. Effects of Molybdenum Supplementation in the Form of Ammonium and Sodium Salts on Trophoblast Cell Physiology and Gene Expression In Vitro. [Link]

-